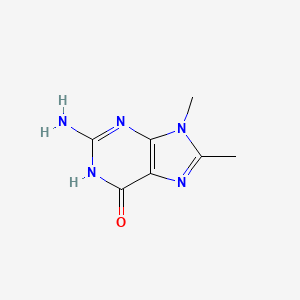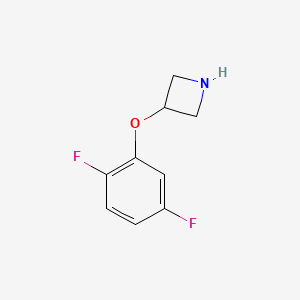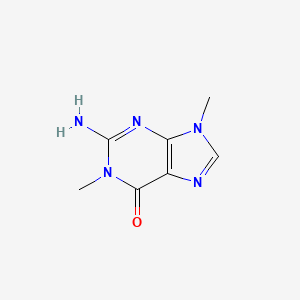
8-Amino-7-fluoroquinoline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-7-fluoroquinoline-2-carbaldehyde is a versatile small molecule scaffold with the chemical formula C₁₀H₇FN₂O and a molecular weight of 190.17 g/mol . This compound is notable for its unique structure, which includes an amino group at the 8th position, a fluorine atom at the 7th position, and an aldehyde group at the 2nd position on the quinoline ring. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
The synthesis of 8-Amino-7-fluoroquinoline-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 7th position using a fluorinating agent.
Amination: Introduction of the amino group at the 8th position through nucleophilic substitution.
Formylation: Introduction of the aldehyde group at the 2nd position using formylating agents under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
8-Amino-7-fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted quinoline derivatives.
Applications De Recherche Scientifique
8-Amino-7-fluoroquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It is used in the development of fluorescent probes and dyes for imaging and diagnostic purposes.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Amino-7-fluoroquinoline-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino and fluorine groups can enhance binding affinity and specificity, while the aldehyde group can form covalent bonds with target molecules, leading to inhibition or activation of biological pathways .
Comparaison Avec Des Composés Similaires
8-Amino-7-fluoroquinoline-2-carbaldehyde can be compared with other fluorinated quinolines, such as:
7-Fluoroquinoline-2-carbaldehyde: Lacks the amino group at the 8th position, which may affect its reactivity and biological activity.
8-Aminoquinoline-2-carbaldehyde: Lacks the fluorine atom at the 7th position, which may influence its chemical properties and applications.
7,8-Difluoroquinoline-2-carbaldehyde:
The presence of both the amino and fluorine groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various research applications.
Propriétés
Formule moléculaire |
C10H7FN2O |
|---|---|
Poids moléculaire |
190.17 g/mol |
Nom IUPAC |
8-amino-7-fluoroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H7FN2O/c11-8-4-2-6-1-3-7(5-14)13-10(6)9(8)12/h1-5H,12H2 |
Clé InChI |
JBSDKIJNZWAQHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C=CC(=C2N)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B11909494.png)





![3-[(Chloromethyl)(dimethyl)silyl]propanamide](/img/structure/B11909541.png)

![2-Methylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11909555.png)
![7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B11909558.png)

![3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11909569.png)


